N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-5-[(4-nitro-1H-pyrazol-1-YL)methyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-5-[(4-nitro-1H-pyrazol-1-YL)methyl]-2-furamide, also known by its chemical structure C24H26N4O5S, is a fascinating compound with diverse properties. Let’s break it down:
Chemical Reactions Analysis
This compound undergoes several reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
Oxidation: Imidazole derivatives can be oxidized using various oxidants (e.g., peracids) to yield corresponding imidazole-2-oxides.
Reduction: Reduction of the nitro group (4-nitro-1H-pyrazol-1-YL) can be achieved using reducing agents like hydrogen gas over a catalyst.
Substitution: Substituents on the imidazole ring can be modified via nucleophilic substitution reactions.
Major products formed from these reactions include derivatives with altered functional groups or side chains.
Scientific Research Applications
The compound finds applications across scientific domains:
Chemistry: It serves as a versatile building block for designing novel molecules.
Biology: Researchers explore its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigations focus on its potential as an antitumor, antimicrobial, or anti-inflammatory agent.
Industry: Its unique properties may contribute to materials science or catalysis.
Mechanism of Action
The precise mechanism by which N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-5-[(4-nitro-1H-pyrazol-1-YL)methyl]-2-furamide exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Remember, research in this field is ongoing, and new insights may emerge.
Properties
Molecular Formula |
C22H23N5O4S |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H23N5O4S/c28-20(18-2-1-17(31-18)11-26-10-16(9-23-26)27(29)30)25-21-24-19(12-32-21)22-6-13-3-14(7-22)5-15(4-13)8-22/h1-2,9-10,12-15H,3-8,11H2,(H,24,25,28) |
InChI Key |
UHZNUXLOPPVUGB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)C5=CC=C(O5)CN6C=C(C=N6)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.